molecular formula C40H30N2O6 B14123585 9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid

9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid

Cat. No.: B14123585
M. Wt: 634.7 g/mol
InChI Key: LIVZJMZILYERGY-UHFFFAOYSA-N
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Description

9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of perylene derivatives, which are known for their strong fluorescence and stability. The presence of the N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl groups enhances its chemical reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with perylene-3,4-dicarboxylic acid as the core structure.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation. Solvents such as dichloromethane or dimethylformamide are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Perylene quinones.

    Reduction Products: Reduced perylene derivatives.

    Substitution Products: Various substituted perylene derivatives.

Scientific Research Applications

9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.

    Biology: Employed in bioimaging and as a marker for tracking biological processes.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid involves its interaction with various molecular targets:

    Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging applications.

    Molecular Targets: It can bind to specific proteins and nucleic acids, allowing for targeted imaging and diagnostic applications.

    Pathways Involved: The compound can participate in electron transfer processes, which are crucial in its applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with strong fluorescence properties.

    N,N’-bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide: Similar structure but with different functional groups.

    Perylene-3,4-dicarboxylic acid bisimides: Known for their stability and fluorescence.

Uniqueness

    Structural Features: The presence of N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl groups makes it unique compared to other perylene derivatives.

    Chemical Reactivity: Enhanced reactivity due to the specific functional groups.

    Applications: Broader range of applications in various scientific fields due to its unique properties.

Properties

Molecular Formula

C40H30N2O6

Molecular Weight

634.7 g/mol

IUPAC Name

9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid

InChI

InChI=1S/C40H30N2O6/c1-19-7-5-8-20(2)35(19)41-37(43)27-15-11-23-25-13-17-29(39(45)46)34-30(40(47)48)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)38(44)42-36-21(3)9-6-10-22(36)4/h5-18H,1-4H3,(H,41,43)(H,42,44)(H,45,46)(H,47,48)

InChI Key

LIVZJMZILYERGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)O)C(=O)O)C(=NC7=C(C=CC=C7C)C)O)O

Origin of Product

United States

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